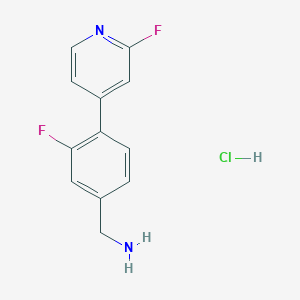
(3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride
Vue d'ensemble
Description
“(3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C12H11ClF2N2 . It has an average mass of 256.679 Da and a monoisotopic mass of 256.057892 Da . This compound is used in scientific research.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C12H11ClF2N2 . It includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with a fluorine atom at the 2-position. The pyridine ring is attached to a phenyl ring (a six-membered carbon ring) at the 4-position, which is substituted with a fluorine atom at the 3-position and a methanamine group at the 4-position .Applications De Recherche Scientifique
1. Biased Agonists of Serotonin Receptors
- A study described novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed a preference for ERK1/2 phosphorylation and demonstrated potent antidepressant-like activity in preliminary in vivo studies, suggesting potential applications in developing antidepressant drugs (Sniecikowska et al., 2019).
2. Selective Met Kinase Inhibitors
- Research identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, useful in oncology. One such compound showed significant tumor stasis in a Met-dependent human gastric carcinoma model (Schroeder et al., 2009).
3. Photocytotoxic Properties
- Iron(III) complexes containing derivatives of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine were synthesized and their photocytotoxic properties were studied. These complexes exhibited unprecedented photocytotoxicity under red light and showed potential for use in photodynamic therapy (Basu et al., 2014).
4. Synthesis of Complex Molecules
- The practical synthesis of complex molecules involving derivatives of (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride was described. This synthesis is significant for the development of compounds with potential therapeutic applications (Vaid et al., 2012).
5. Antiosteoclast Activity
- A study synthesized a new family of boronates using (±)-piperidin-2-yl-methanamine. These compounds exhibited significant antiosteoclast and osteoblast activity, indicating potential applications in bone health and disease (Reddy et al., 2012).
6. Catalysts for Chemical Reactions
- Ni(II) complexes of tripodal N4 ligands, involving derivatives of (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride, were studied as catalysts for alkane hydroxylation and O-arylation of phenol. The research demonstrated significant catalytic potential and structural reactivity effects induced by fluoro substitution (Kerbib et al., 2020).
7. Alzheimer's Disease Treatment
- A series of 3-aryl-1-phenyl-1H-pyrazole derivatives, including a compound with the (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine structure, was synthesized and assayed as inhibitors of acetylcholinesterase and monoamine oxidase, showing promise for Alzheimer's disease treatment (Kumar et al., 2013).
8. PET Radiotracer Development
- Research on new GABAB agonists led to the development of fluoropyridyl ether analogues of baclofen, including a compound with (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine structure, for potential PET radiotracer applications. This development is significant for studying GABAB receptors in the brain (Naik et al., 2018).
Propriétés
IUPAC Name |
[3-fluoro-4-(2-fluoropyridin-4-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2.ClH/c13-11-5-8(7-15)1-2-10(11)9-3-4-16-12(14)6-9;/h1-6H,7,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGRYYBNDXFJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)C2=CC(=NC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



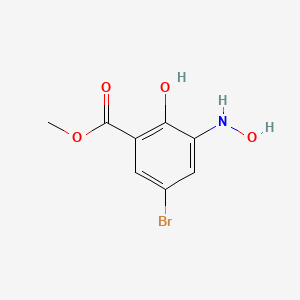
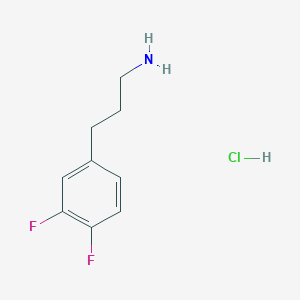

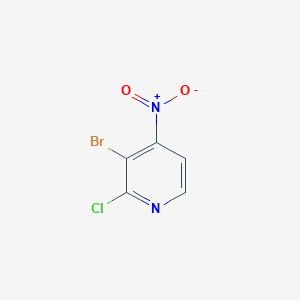
![Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1405611.png)


![Ethyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B1405614.png)
![2-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405615.png)
![N-(4-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405617.png)
![2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1405620.png)
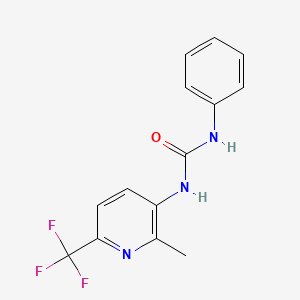
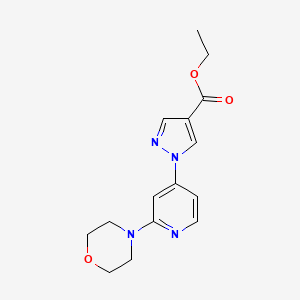
![2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B1405624.png)